2-Methyl-5-nitrobenzimidazole
Overview
Description
2-Methyl-5-nitrobenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7N3O2. It is part of the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring.
Scientific Research Applications
2-Methyl-5-nitrobenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities. Researchers are exploring its use as a pharmacophore in drug design.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
2-Methyl-5-nitrobenzimidazole, also known as 2-Methyl-5-nitro-1H-benzimidazole, is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives have been found to inhibit various enzymes, making them significant chemotherapeutic agents in diverse clinical conditions . Specifically, 2-substituted-5-nitro-benzimidazole derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .
Mode of Action
Benzimidazole compounds, in general, have been shown to interfere with mitosis in fungi . This suggests that this compound may interact with its targets, leading to changes in cell division and growth .
Biochemical Pathways
Benzimidazole derivatives, including this compound, have broad-spectrum pharmacological properties, affecting a wide range of biochemical pathways . They have been found to exert excellent bioactivity against many ailments, suggesting their involvement in multiple biochemical pathways . .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability .
Result of Action
Given its potential role as an inhibitor of c-met and vegfr-2 kinases, it may have anti-cancer effects by inhibiting cell growth and division .
Safety and Hazards
Future Directions
Benzimidazole derivatives, including 2-Methyl-5-nitrobenzimidazole, have potential for further exploration in the field of drug discovery due to their wide range of bioactivities . The clubbing of bioactive pharmacophores could be exploited as a strategy in the design and discovery of new agents to counter drug resistance in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzimidazole typically involves the nitration of 2-methylbenzimidazole. This process can be achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions generally require careful control of temperature and concentration to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitrobenzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 2-Methyl-5-aminobenzimidazole.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrobenzimidazole: Similar structure but without the methyl group, leading to variations in its chemical and biological properties.
2,5-Dimethylbenzimidazole: Contains an additional methyl group, which can influence its reactivity and applications
Uniqueness: 2-Methyl-5-nitrobenzimidazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-6-nitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXTVLCZDPERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170778 | |
Record name | Benzimidazole, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-40-1 | |
Record name | 2-Methyl-5-nitrobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1792-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1792-40-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzimidazole, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-nitro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-5-NITROBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDP9EXS9EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Methyl-5-nitrobenzimidazole?
A1: this compound is an organic compound with the molecular formula C8H7N3O2. While the exact molecular weight is not specified in the provided abstracts, it can be calculated as 177.16 g/mol. The crystal structure analysis of its monohydrate form (C8H7N3O2·H2O) reveals that the molecule, excluding the methyl hydrogen atoms, is nearly planar. []
Q2: How does the crystal structure of this compound monohydrate contribute to its stability?
A2: The crystal structure of this compound monohydrate exhibits a network of hydrogen bonds involving the water molecules. Specifically, N—H⋯O(water), O(water)—H⋯O, and O(water)—H⋯N hydrogen bonds are observed. These interactions contribute to the stability of the crystal lattice by forming sheets parallel to the (100) plane. Additionally, a π–π interaction is indicated by a short intermolecular contact between the benzene and imidazole rings. []
Q3: What research has been conducted on metal complexes involving this compound?
A3: Research has explored the formation and properties of metal complexes involving this compound and metronidazole. While the abstract does not provide specific details about the platinum and other metal complexes investigated, this research direction suggests potential applications in various fields, including catalysis and medicinal chemistry. []
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